

# ConfLUNet vs. ACLS: A Comparative Guide to Confluent Lesion Segmentation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WYneN     |           |
| Cat. No.:            | B15548174 | Get Quote |

In the realm of medical image analysis, particularly in the study of multiple sclerosis (MS), the accurate segmentation of confluent lesions is a significant challenge. Confluent lesions, where multiple individual lesions merge, complicate diagnosis, prognosis, and disease monitoring. This guide provides a detailed comparison of two prominent methods for segmenting these complex lesions: ConfLUNet, a novel end-to-end instance segmentation framework, and the Automated Confluent Splitting (ACLS) method, a post-processing approach.

## **Quantitative Performance Comparison**

The following table summarizes the performance of ConfLUNet and ACLS on a held-out test set of 13 patients, as reported in recent research. The metrics focus on instance segmentation and lesion detection capabilities.



| Performance Metric                    | ConfLUNet | ACLS                           | Connected Components (CC)    |
|---------------------------------------|-----------|--------------------------------|------------------------------|
| Instance<br>Segmentation              |           |                                |                              |
| Panoptic Quality (PQ)                 | 42.0%     | 36.8%                          | 37.5%                        |
| Lesion Detection                      |           |                                |                              |
| F1 Score                              | 67.3%     | 59.9%                          | 61.6%                        |
| Confluent Lesion Unit (CLU) Detection |           |                                |                              |
| F1 Score [CLU]                        | 81.5%     | -                              | -                            |
| Precision [CLU]                       | -         | Improved by 31.2%<br>over ACLS | -                            |
| Recall [CLU]                          | -         | -                              | Improved by 12.5%<br>over CC |

Note: Direct F1 and Precision/Recall scores for CLU detection by ACLS were not provided in the primary source, but ConfLUNet's significant improvement over it is highlighted.

## **Methodological Overview**

The fundamental difference between ConfLUNet and ACLS lies in their approach to instance segmentation.

ACLS (Automated Confluent Splitting) operates as a post-processing step on an initial semantic segmentation mask. This means it first identifies all lesion areas as a whole and then applies a set of rules or algorithms to attempt to split the confluent regions into individual lesion instances. This approach is prone to over-splitting lesions, which can lead to an overestimation of lesion counts and a reduction in precision[1][2][3][4].

ConfLUNet, in contrast, is an end-to-end instance segmentation framework. It is designed to jointly optimize both the detection and delineation of individual lesion instances directly from a single FLAIR MRI image[1][2][3][4]. This integrated approach avoids the pitfalls of post-



processing methods and has been shown to be more effective in handling confluent lesions[1] [5].

## **Experimental Protocols**

The comparative study that yielded the data above utilized the following experimental setup:

- Dataset: The models were trained on a dataset of 50 patients and evaluated on a held-out test set of 13 patients[1][2][3].
- Input Data: The primary input for the segmentation was a single FLAIR (Fluid-Attenuated Inversion Recovery) MRI image for each patient[1][2][3].
- Evaluation Framework: A comprehensive instance segmentation evaluation framework was employed, which included newly introduced formal definitions of Confluent Lesion Units (CLUs) and associated CLU-aware detection metrics[1][2]. This allowed for a more granular and clinically relevant assessment of performance, especially in the context of confluent lesions.
- Statistical Analysis: The significance of the performance differences was determined using p-values. For instance, the improvement of ConfLUNet over ACLS in Panoptic Quality had a p-value of 0.005, and in F1 score for lesion detection, the p-value was 0.013, indicating statistically significant improvements[1][2][3].

#### **Logical Workflow Comparison**

The following diagrams illustrate the conceptual workflows of the ACLS post-processing approach versus the end-to-end ConfLUNet framework.





Click to download full resolution via product page

**ACLS Post-Processing Workflow** 





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [2505.22537] ConfLUNet: Multiple sclerosis lesion instance segmentation in presence of confluent lesions [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Confluent: Improving Confluent Lesion Identification In Multiple Sclerosis With Instance Segmentation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- To cite this document: BenchChem. [ConfLUNet vs. ACLS: A Comparative Guide to Confluent Lesion Segmentation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548174#comparing-confluent-with-acls-for-confluent-lesion-segmentation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com